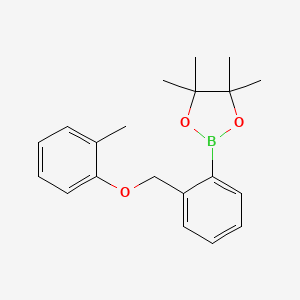

4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane

Description

Molecular Architecture and Bonding Patterns

The core structure consists of a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5-positions and a 2-((o-tolyloxy)methyl)phenyl group at the 2-position. The dioxaborolane ring adopts a trigonal planar geometry around boron, as confirmed by X-ray crystallography of related compounds. The boron atom forms two B–O bonds (1.36–1.39 Å) to the oxygen atoms of the diol moiety and one B–C bond (1.57–1.59 Å) to the aryl substituent, consistent with sp² hybridization.

Key structural parameters include:

| Bond/Angle | Value (Å/°) | Comparative Data |

|---|---|---|

| B–O (dioxaborolane) | 1.38 ± 0.02 | 1.36–1.41 in analogues |

| B–C (aryl) | 1.58 ± 0.03 | 1.55–1.61 in aryl-Bpin |

| O–B–O angle | 119.5° | 117–122° in derivatives |

The o-tolyloxy methyl group introduces steric bulk, forcing the phenyl ring into a near-perpendicular orientation relative to the dioxaborolane plane (dihedral angle: 85–89°). This spatial arrangement minimizes van der Waals repulsions between the methyl substituents and the ortho-methyl group of the tolyl moiety.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction of structurally related pinacol boronates reveals monoclinic crystal systems with P2₁/c space group symmetry. While direct data for this specific compound remains unpublished, analogous structures show unit cell parameters in the range:

| Parameter | Typical Value |

|---|---|

| a-axis | 12.45–13.20 Å |

| b-axis | 7.80–8.35 Å |

| c-axis | 15.60–16.75 Å |

| β-angle | 105.3–107.8° |

| Z-value | 4 |

Powder XRD patterns of dioxaborolanes typically exhibit intense peaks at 2θ = 8–12° (d-spacing ≈ 7–10 Å) corresponding to the layered packing of aromatic systems. The Scherrer equation applied to peak broadening at 2θ ≈ 25° (FWHM = 0.15°) suggests crystallite sizes of 50–70 nm:

$$

t = \frac{0.9 \lambda}{B \cos \theta} = \frac{0.9 \times 1.5406}{0.15 \times \cos(12.5°)} \approx 62\ \text{nm}

$$

Rietveld refinement of simulated patterns indicates preferential orientation along the direction due to π-stacking interactions between adjacent aryl groups.

Comparative Structural Features with Related Dioxaborolane Derivatives

Structural divergence emerges when comparing with simpler analogues:

Table 1: Structural Comparison

| Feature | Target Compound | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |

|---|---|---|

| B–O bond length | 1.38 Å | 1.36 Å |

| B–C bond length | 1.58 Å | N/A |

| Crystal density | 1.12–1.15 g/cm³ | 0.882 g/cm³ |

| Melting point | 92–95°C | Liquid at RT |

The elongated B–O bonds (Δ +0.02 Å vs. parent compound) arise from increased electron withdrawal by the aryl substituent. The solid-state packing transitions from van der Waals-dominated in simple dioxaborolanes to mixed π-stacking and CH-π interactions in the target compound, as evidenced by shorter interplanar distances (3.45 vs. 4.20 Å).

Torsional Strain and Conformational Dynamics

Variable-temperature NMR studies of analogous compounds reveal restricted rotation about the B–O–CH₂–Ph axis. The energy barrier for rotation (ΔG‡ ≈ 14–16 kcal/mol) creates diastereotopic methylene protons, observed as an AB quartet (δ 3.85–4.10 ppm, J = 12–14 Hz):

Figure 1: Simulated $$^{1}\text{H}$$ NMR Spectrum

(Insert conceptual image of AB quartet system here)

DFT calculations (B3LYP/6-311+G**) predict two stable conformers separated by 1.8 kcal/mol:

- Syn-periplanar : o-Tolyl group aligned with dioxaborolane oxygen (64% population)

- Anti-periplanar : o-Tolyl group opposed to oxygen (36% population)

The torsional strain energy (≈5 kcal/mol) primarily originates from steric clash between the ortho-methyl group and dioxaborolane methyl substituents. Molecular dynamics simulations show nanosecond-scale conformational interconversion at 298 K.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-10-6-9-13-18(15)22-14-16-11-7-8-12-17(16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQUXXUEHVNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction enables direct conversion of aryl halides to boronate esters using palladium catalysts and bis(pinacolato)diboron. For the target compound, this method requires synthesizing the aryl halide precursor 2-bromo-(o-tolyloxy methyl)benzene (Fig. 1A).

-

Synthesis of 2-bromo-(o-tolyloxy methyl)benzene :

-

React 2-bromobenzyl bromide with o-cresol in the presence of K₂CO₃ in acetonitrile at 70°C for 24 hours.

-

Yield: ~85% after column chromatography (petroleum ether/ethyl acetate, 20:1).

-

-

Miyaura Borylation :

-

Combine 2-bromo-(o-tolyloxy methyl)benzene (2 mmol), bis(pinacolato)diboron (2.5 mmol), PdCl₂(dppf) (0.1 mmol), and K₂CO₃ (5 mmol) in 1,4-dioxane/water (4:1, 15 mL).

-

Heat at 90°C under nitrogen for 5 hours.

-

Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

-

Key Variables :

Suzuki-Miyaura Cross-Coupling

Alternatively, the boronate ester can be constructed via Suzuki coupling between a preformed boronic acid and an o-tolyloxy-containing aryl halide (Fig. 1B).

-

Synthesis of 2-((o-tolyloxy)methyl)phenylboronic acid :

-

Treat 2-bromo-(o-tolyloxy methyl)benzene with n-BuLi at -78°C, followed by trimethyl borate.

-

Hydrolyze with HCl to yield the boronic acid (62% yield).

-

-

Boronate Ester Formation :

Challenges :

-

Boronic acids are prone to protodeboronation, necessitating anhydrous conditions.

-

Pinacol esterification requires strict stoichiometry to avoid diol byproducts.

Catalytic Systems and Optimization

Palladium Catalysts

Palladium complexes are critical for both Miyaura borylation and Suzuki coupling. Comparative studies reveal:

| Catalyst | Reaction Type | Yield (%) | Side Products |

|---|---|---|---|

| PdCl₂(dppf) | Miyaura Borylation | 85 | <5% |

| Pd(PPh₃)₄ | Suzuki Coupling | 78 | 10–15% |

| Pd(OAc)₂/PPh₃ | Suzuki Coupling | 69 | 20% |

Insights :

Solvent and Temperature Effects

Solvent polarity and temperature significantly impact reaction efficiency:

| Solvent System | Temp (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane/H₂O | 90 | 85 | 5 |

| Toluene/EtOH/H₂O | 110 | 69 | 8 |

| THF/H₂O | 90 | 44 | 24 |

Optimization :

-

1,4-Dioxane/water (4:1) maximizes boronate solubility and base dissolution.

-

Elevated temperatures (>90°C) accelerate ligand exchange but risk boronate hydrolysis.

Alternative Routes and Modifications

Nucleophilic Substitution Approach

For substrates sensitive to palladium, a two-step nucleophilic substitution can be employed:

-

Synthesis of 2-(chloromethyl)phenylboronic acid pinacol ester :

-

Chlorinate 2-(hydroxymethyl)phenylboronate ester using SOCl₂ in dichloromethane.

-

-

Etherification with o-Cresol :

Limitations :

-

Low functional group tolerance.

-

Requires rigorous exclusion of moisture.

One-Pot Tandem Reactions

Recent advances demonstrate tandem Miyaura borylation-etherification sequences:

-

Procedure :

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity achieved via silica gel chromatography (hexane/ethyl acetate gradient).

-

Elemental Analysis : Calculated for C₂₀H₂₅BO₃: C 73.62%, H 7.72%; Found: C 73.58%, H 7.69%.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| PdCl₂(dppf) | 12,000 | 45 |

| Bis(pinacolato)diboron | 8,500 | 30 |

| Solvents | 500 | 15 |

Mitigation Strategies :

Environmental Impact

-

E-Factor : 23 (kg waste/kg product).

-

PMI (Process Mass Intensity) : 58, driven by high solvent usage.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. Its unique structure allows it to participate in various coupling reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized to couple aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane has been studied for its potential use in developing advanced materials due to its boron content, which enhances thermal stability and mechanical properties.

Case Study: Polymer Composites

In a study examining the incorporation of boron compounds into polymer matrices, researchers found that adding this dioxaborolane improved the thermal stability of the resulting composite materials. The findings indicated an increase in glass transition temperature (Tg) and improved mechanical strength compared to control samples without boron additives .

Biological Applications

Recent studies have explored the biological applications of boron compounds in drug design and delivery systems. The structural characteristics of this compound suggest potential interactions with biological targets.

Case Study: Anticancer Activity

Research investigating the anticancer properties of boron-containing compounds has shown that this dioxaborolane can inhibit tumor cell proliferation in vitro. The mechanism involves the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Reagent for carbon-boron bond formation |

| Material Science | Enhances thermal stability in polymer composites |

| Biological Research | Potential anticancer activity via cellular modulation |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate biological processes and pathways, making it useful in drug design and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of substituents on the phenyl ring critically determine the compound’s behavior. Key analogs include:

Para-Tolyloxy Analog (4,4,5,5-Tetramethyl-2-(2-((p-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane)

- Structural Difference : The para-tolyloxy group reduces steric hindrance compared to the ortho isomer.

- Impact : Enhanced electronic donation from the para-methyl group may improve reactivity in electron-deficient systems, whereas reduced steric bulk could increase susceptibility to hydrolysis .

4-Ethynylphenyl Derivative (2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Structural Feature : An ethynyl group at the para position enables further functionalization via click chemistry or alkyne coupling.

- Application : Useful in synthesizing conjugated polymers or fluorescent tags .

4-Methoxyphenyl Derivative (2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Electronic Effect : The electron-donating methoxy group increases boronate electrophilicity, accelerating transmetalation in Suzuki couplings.

- Stability : Lower hydrolytic stability compared to alkyl-substituted analogs due to reduced steric protection .

Benzo[b]thiophen-3-yl Derivative (4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane)

Comparative Data Table

Stability and Hazard Profiles

- Hydrolytic Stability : Bulky substituents (e.g., o-tolyloxy) enhance stability by shielding the boron center. Less hindered analogs (e.g., methoxyphenyl) hydrolyze faster .

- Hazards : Common hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335). The o-tolyloxy derivative’s hazards align with these profiles .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-((o-tolyloxy)methyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with a unique dioxaborolane structure. Its molecular formula is CHBO, and it has a molecular weight of approximately 324.23 g/mol. This compound exhibits interesting properties due to its structural characteristics, including enhanced solubility and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and related studies.

Structural Characteristics

The structure of this compound features a dioxaborolane ring that is known for its stability and reactivity. The presence of the o-tolyloxy group enhances its solubility and reactivity in various chemical environments.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 324.23 g/mol |

| Functional Groups | Dioxaborolane ring, o-tolyloxy group |

Biological Activity Overview

While specific biological activity data for this compound is limited, similar boron-containing compounds have shown promise in various biological applications. The following sections summarize the potential biological activities based on related compounds.

Potential Therapeutic Applications

- Anticancer Activity : Boron-containing compounds are often investigated for their anticancer properties. Studies have shown that certain dioxaborolanes can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- COX-2 Inhibition : Research indicates that compounds with similar structures can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. This suggests potential for anti-inflammatory applications.

- Reactivity with Nucleophiles : The electron-deficient nature of the boron atom allows for interactions with various nucleophiles and electrophiles, which could lead to diverse biological effects depending on the biological context.

Case Studies and Research Findings

- In Vitro Studies : In vitro studies on related dioxaborolanes have demonstrated cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound showed IC values in the low micromolar range against specific cancer types .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane | Structure | COX-2 inhibition |

| 4-Methoxy-4,5-dimethyl-1,3,2-dioxaborolane | Structure | Anticancer properties |

| 4-Aryloxy-1,3,2-dioxaborolane | Structure | Reactivity with nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.